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Intrinsic Lipolysis Rates of Selected Acylglycerols

The following table summarizes the Intrinsic Lipolysis Rates (ILR) for various pure acylglycerols, as

determined from nanoemulsion digestion studies using a standardized pH-stat method [1]. The ILR is

expressed as µL NaOH/min/m², representing the rate of free fatty acid release normalized to the available

lipid surface area.

Acylglycerol Type
Acyl Chain
Length

Intrinsic Lipolysis Rate (ILR, µL
NaOH/min/m²)

Tributyrin Triglyceride C4 0.97

Tricaproin Triglyceride C6 0.75

Tricaprylin Triglyceride C8 0.51

Trilaurin Triglyceride C12 0.15

1,3-Dicaprin Diglyceride C10 2.05

1,3-Dilaurin Diglyceride C12 Data not explicitly provided in results
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Acylglycerol Type
Acyl Chain
Length

Intrinsic Lipolysis Rate (ILR, µL
NaOH/min/m²)

1-
Monolaurin

Monoglyceride C12 2.55

Triolein Triglyceride C18:1 0.09

> How to read this data: A higher ILR value indicates a faster digestion rate. The data shows clear trends:

digestibility increases with decreasing acyl chain length and decreased esterification (monoglycerides

digest faster than diglycerides, which are faster than triglycerides) [1].

Experimental Protocol for Lipolysis Rate Measurement

The quantitative data in the table above was generated using a standardized in vitro lipolysis protocol, key

details of which are summarized below [1] [2]:

Objective: To measure the digestibility of lipid-based formulations under simulated intestinal
conditions.

Core Method: The pH-stat lipolysis method established by the Lipid Formulation Classification
System (LFCS) Consortium.

Principle: As lipase hydrolyzes lipids, free fatty acids are released, causing a drop in pH. The
instrument automatically titrates the system with sodium hydroxide (NaOH) to maintain a constant pH

(typically 6.5 or 7.5). The volume of NaOH consumed over time is directly proportional to the amount
of fatty acids released [1] [2].

Lipolysis Medium: The medium mimics intestinal fluid, containing pancreatic lipase, colipase, bile
salts (e.g., sodium taurodeoxycholate), and phospholipids in a buffer with calcium ions (Ca²⁺) to

precipitate freed fatty acids and drive the reaction forward [1].
Critical for ILR Calculation: To calculate the surface area-independent Intrinsic Lipolysis Rate
(ILR), researchers used nanoemulsions of pure acylglycerols with a controlled and known droplet
size, stabilized with minimal surfactant (polysorbate 80). The ILR was then derived by adapting

methodologies used for calculating the intrinsic dissolution rate of drugs [1].

The Biochemical Pathway of Lipid Digestion
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Lipolysis is a sequential hydrolysis process. The diagram below illustrates the core pathway and key

enzymes involved in breaking down triglycerides like Trilaurin into fatty acids and glycerol [3].
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Pathway Overview:

Step 1 (ATGL): Adipose Triglyceride Lipase (ATGL) performs the initial, rate-limiting hydrolysis of a

triglyceride, producing one diglyceride and one free fatty acid [3].
Step 2 (HSL): Hormone-Sensitive Lipase (HSL) then hydrolyzes the diglyceride, yielding one 2-
monoacylglycerol and another free fatty acid [3].
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Step 3 (MGL): Finally, Monoglyceride Lipase (MGL) hydrolyzes the 2-monoacylglycerol into

glycerol and the third free fatty acid [3].

Key Influencing Factors on Lipolysis Rate

When comparing lipolysis rates, it's crucial to consider these factors, as they significantly impact the results:

Lipid Structure: The study confirmed that at a constant surfactant level, acylglycerol digestibility

increases with decreasing acyl chain length, decreased esterification (Triglyceride <
Diglyceride < Monoglyceride), and increasing unsaturation [1].

Surfactants & Interface: Surfactants like polysorbate 80 can inhibit lipolysis in a concentration-
dependent manner by forming a barrier at the oil-water interface, shielding the lipid from lipase [1].

The presence of bile salts and phospholipids can counteract this by increasing the surfactant-free
area available for the enzyme [1].

Lipase Regioselectivity: Pancreatic lipase is sn-1,3 specific, meaning it primarily cleaves the fatty
acids at the first and third positions of the glycerol backbone [1] [4]. This is why 1,3-diglycerides are

susceptible to rapid hydrolysis, while 2-monoacylglycerols are the end products of triglyceride
digestion and are hydrolyzed by a different enzyme (MGL) [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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